molecular formula C13H12F6O3 B8047611 Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate

Cat. No.: B8047611
M. Wt: 330.22 g/mol
InChI Key: XKTOWUXTSFHYKE-UHFFFAOYSA-N
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Description

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate is a chemical compound characterized by its trifluoromethyl groups and an ethyl ester functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-bis(trifluoromethyl)phenol as the starting material.

  • Reaction Steps: The phenol undergoes a reaction with ethyl acrylate in the presence of a base catalyst to form the ethyl ester derivative.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions, with temperatures ranging from 60-80°C.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a strong base.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl-substituted carboxylic acids.

  • Reduction Products: Trifluoromethyl-substituted alcohols.

  • Substitution Products: Various substituted phenols and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of materials with enhanced chemical and thermal stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound's binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 2-(3,5-dichlorophenoxy)-propionate: Similar structure but with chlorine substituents instead of trifluoromethyl groups.

  • Ethyl 2-(3,5-dibromophenoxy)-propionate: Similar structure but with bromine substituents instead of trifluoromethyl groups.

Uniqueness: Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate stands out due to the presence of trifluoromethyl groups, which confer unique chemical and physical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O3/c1-3-21-11(20)7(2)22-10-5-8(12(14,15)16)4-9(6-10)13(17,18)19/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTOWUXTSFHYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution containing 17.3 g (0.075 mole) of 3,5-ditrifluoromethylphenol, 5 g (0.075 mole) of 85% potassium hydroxide, 150 ml of dimethylformamide and 7 ml of water, 14.6 g (0.08 mole) of ethyl 2-bromopropionate was added in one portion. The stirred reaction mixture was heated at 80°-90° C. for 24 hours. After cooling to 25° C., 500 ml of water and 500 ml of ethyl ether were added and stirring was continued for 15 minutes. The separated ether layer was washed with water until neutral to litmus and dried over sodium sulfate. The ether was removed in vacuo at maximum temperature of 50°C. at 1-2 mm of Hg. The resulting product was obtained as an amber liquid, ND25 =1.4184 in 97% yield.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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